Pentetic acid can be used to study how metal ions interact with biomolecules like proteins, enzymes, and nucleic acids. By selectively chelating specific metal ions, researchers can investigate their role in various biological processes. For instance, DTPA can be used to remove essential metal cofactors from enzymes, allowing scientists to understand their dependence on these metals for proper function [1].
[1] Source: Frausto da Silva, J. R., & Williams, R. J. P. (2001). The biological chemistry of the elements: The inorganic chemistry of life (Vol. 1). Oxford University Press.()
Pentetic acid can be used to chelate radioisotopes, creating radiopharmaceuticals for diagnostic imaging techniques like PET scans. The chelator helps to ensure the stability and targeting of the radioisotope within the body. For example, DTPA can be conjugated with the radioisotope ⁶⁸Ga to form ⁶⁸Ga-DTPA, which is used for imaging tumors and other diseases [2].
[2] Source: Liu, Z., Chen, K., Rao, J., & Deng, Z. (2013). Radiolabeled drugs and radiopharmaceuticals. Chemical Reviews, 113(10), 6776-6827.()
Pentetic acid finds applications in environmental research for studying metal contamination and bioremediation. It can be used to assess the bioavailability of metals in soil and water, as well as to remove them from contaminated sites. Researchers can also utilize DTPA to understand how metals interact with microorganisms involved in bioremediation processes [3].
[3] Source: Sarkar, D., Chatterjee, A., Goswami, S., Roy, S., & Saha, G. K. (2014). Assessment of metal availability in contaminated soils using a sequential extraction procedure and relationship between extractable metal fractions and phytotoxicity. Environmental Monitoring and Assessment, 186(3), 1821-1833.()
Pentetic acid, also known as diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid characterized by its ability to form stable complexes with metal ions. Its molecular formula is , and it has a molecular weight of approximately 393.35 g/mol. The structure of pentetic acid features a diethylenetriamine backbone with five carboxymethyl groups, allowing it to act as an octadentate ligand, capable of coordinating to metal ions through multiple sites .
Pentetic acid is primarily recognized for its chelating properties, which enable it to sequester metal ions effectively. It is particularly useful in medical applications for detoxifying heavy metals and radioactive materials from the body, making it an important compound in both pharmacology and environmental chemistry .
The primary mechanism of action involves chelation of metal ions. DTPA's multiple binding sites allow it to surround a metal ion, forming a stable complex. This effectively removes the metal from solution, preventing its participation in unwanted reactions or mitigating its potential toxicity [].
Pentetic acid exhibits significant biological activity as a chelating agent. Its primary roles include:
Pentetic acid can be synthesized through several methods:
Studies on pentetic acid have highlighted its interactions with various metal ions:
Several compounds share structural similarities or functional roles with pentetic acid. Here are some notable examples:
Compound Name | Structure Similarity | Key Differences |
---|---|---|
Ethylenediaminetetraacetic Acid | Similar chelating properties | Less effective than pentetic acid for certain metals |
Nitrilotriacetic Acid | Contains amine groups | Fewer coordination sites compared to pentetic acid |
Diethylenetriamine | Backbone similarity | Lacks carboxymethyl groups needed for chelation |
Triethylenetetramine | Similar backbone | Different coordination chemistry |
Pentetic acid stands out due to its octadentate nature, allowing it to form more stable complexes with a wider range of metal ions compared to many other chelators like ethylenediaminetetraacetic acid. Its unique structure enables enhanced detoxification capabilities, particularly in medical applications related to heavy metal poisoning and radioactive contamination .
Pentetic acid, chemically designated as diethylenetriaminepentaacetic acid, represents a significant member of the aminopolycarboxylic acid family. The compound exhibits remarkable structural complexity and distinctive physicochemical characteristics that underpin its diverse applications in coordination chemistry and analytical science [1] [2] [3].
Pentetic acid possesses the molecular formula C₁₄H₂₃N₃O₁₀ with a molecular weight of 393.35 g/mol [1] [2] [3]. The structural framework consists of a diethylenetriamine backbone adorned with five carboxymethyl groups positioned strategically to create a highly versatile chelating architecture [1]. This molecular arrangement can be conceptualized as an expanded version of ethylenediaminetetraacetic acid, incorporating an additional ethylene diamine unit and carboxymethyl functionality [1].
The three-dimensional molecular architecture of pentetic acid exhibits remarkable conformational flexibility, with the diethylenetriamine backbone providing multiple coordination sites through its three nitrogen atoms [4]. Each nitrogen center serves as a potential coordination point, while the five carboxylate groups contribute additional binding sites, rendering the molecule potentially octadentate in its metal-binding capacity [4]. X-ray crystallographic studies of metal complexes have revealed that the ligand atoms surround central metal ions in a slightly distorted Archimedean antiprismatic configuration, demonstrating the sophisticated three-dimensional arrangement of donor atoms [4].
Stereochemical investigations have revealed that pentetic acid derivatives can exhibit optical activity and stereoisomerism. Research on stereochemically distinct derivatives has demonstrated differential clearance mechanisms and biological behavior, indicating that the spatial arrangement of functional groups significantly influences molecular recognition and biological activity [5]. The conformational analysis of pentetic acid in solution suggests multiple possible conformations, with the predominant structure stabilized by intramolecular interactions and hydrogen bonding patterns [6].
The molecular structure exhibits extensive rotational freedom around the ethylene bridges connecting the nitrogen atoms, allowing the molecule to adopt various conformations suitable for accommodating different metal ion geometries. This structural adaptability contributes to the compound's exceptional chelating properties and its ability to form stable complexes with a wide range of metal ions [1] [4].
Pentetic acid demonstrates complex acid-base behavior characterized by five distinct dissociation constants, reflecting the presence of five carboxylic acid groups with varying acidities [7] [8] [9]. The experimental determination of these dissociation constants reveals the following values: pKa₁ = 10.58, pKa₂ = 8.60, pKa₃ = 4.33, pKa₄ = 2.55, and pKa₅ = 1.79 (at 25°C) [7] [8].
The protonation sequence proceeds systematically from the fully protonated form H₅DTPA to the completely deprotonated species DTPA⁵⁻. At physiological pH values, pentetic acid exists predominantly as partially deprotonated species, with the distribution of these forms being highly pH-dependent [10] [9]. The species distribution calculations demonstrate that in the pH range 6.5-11, multiple protonation states coexist, including H₃DTPA³⁻, H₂DTPA⁴⁻, HDTPA⁵⁻, and DTPA⁶⁻ [10].
The acid-base equilibria of pentetic acid exhibit significant influence on its coordination chemistry and solubility characteristics. At low pH values, the highly protonated forms predominate, resulting in reduced metal-binding capacity due to protonation of carboxylate groups. Conversely, at higher pH values, the fully deprotonated species becomes more prevalent, maximizing the compound's chelating potential [9].
Potentiometric titration studies have confirmed the accuracy of these dissociation constants and revealed the presence of complex equilibria involving both protonation and metal coordination reactions. The conditional stability constants for metal complexes vary significantly with pH, reflecting the changing availability of deprotonated carboxylate groups for coordination [9].
Pentetic acid exhibits distinctive solubility behavior that reflects its highly polar, ionizable nature. In aqueous systems, the compound demonstrates limited solubility in pure water, with a reported solubility of 5 g/L at 20°C [7] [11] [8]. However, solubility increases dramatically in alkaline solutions due to deprotonation of carboxylic acid groups, which enhances the ionic character and hydrophilic properties of the molecule [11] [8].
The pH-dependent solubility behavior correlates directly with the acid-base equilibria discussed previously. At low pH values where protonated forms predominate, solubility remains limited due to the neutral or weakly charged nature of the species. As pH increases and deprotonation occurs, the resulting anionic forms exhibit enhanced water solubility through improved electrostatic interactions with water molecules [8].
In organic solvents, pentetic acid demonstrates extremely poor solubility characteristics. The compound is essentially insoluble in nonpolar organic solvents such as ethanol, ether, and other common organic media [11] [8]. This behavior reflects the highly polar nature of the molecule and its preference for hydrogen bonding interactions available in aqueous environments.
The temperature dependence of aqueous solubility follows typical patterns for ionic compounds, with increased solubility observed at elevated temperatures. Hot water dissolution provides significantly enhanced solubility compared to room temperature conditions, facilitating preparation of concentrated solutions for analytical and synthetic applications [11] [8].
The solubility characteristics have important implications for practical applications, particularly in analytical chemistry where precise control of solution conditions is essential. The pH-dependent solubility behavior necessitates careful attention to solution pH when preparing pentetic acid solutions for metal complexation studies or analytical procedures [12].
Pentetic acid exhibits moderate thermal stability with well-defined decomposition characteristics that have been extensively studied through thermogravimetric analysis and differential scanning calorimetry. The thermal decomposition profile reveals multiple distinct stages corresponding to different molecular processes [13] [14] [15] [16].
The initial thermal events occur in the temperature range of 50-100°C, corresponding primarily to the evaporation of surface-adsorbed water molecules and any residual solvent present in the crystalline material [13]. This dehydration process represents a physical rather than chemical transformation and is generally reversible under appropriate conditions.
The onset of chemical decomposition begins at approximately 206°C, with the melting point occurring simultaneously with decomposition at 219-220°C [7] [15] [8]. This concurrent melting and decomposition behavior indicates that the compound undergoes chemical transformation at temperatures near its melting point, preventing observation of a distinct liquid phase.
More extensive thermal decomposition occurs in the temperature range of 160-270°C, involving the breakdown of organic components within the pentetic acid structure [13]. This process likely involves decarboxylation reactions, leading to the loss of carbon dioxide and the formation of lower molecular weight nitrogen-containing fragments.
Higher temperature decomposition processes continue in the range of 280-500°C, characterized by condensation reactions and the formation of more complex decomposition products [13]. These reactions may involve cyclization processes and the formation of heterocyclic structures derived from the diethylenetriamine backbone.
The decomposition products include various nitrogen oxides (NOₓ), carbon monoxide, carbon dioxide, and ammonia, reflecting the complete breakdown of the organic structure [16]. The auto-ignition temperature has been determined to be 387-397°C at standard atmospheric pressure, indicating the temperature at which spontaneous combustion may occur in the presence of oxygen [15] [16].
Understanding the thermal decomposition pathways provides crucial information for safe handling, storage, and processing of pentetic acid. The relatively low decomposition temperature necessitates careful temperature control during analytical procedures and synthetic applications to prevent unwanted thermal degradation [14] [15] [16].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₂₃N₃O₁₀ | [1] [2] [3] |
Molecular Weight (g/mol) | 393.35 | [1] [2] [3] |
CAS Registry Number | 67-43-6 | [1] [2] [3] |
Melting Point (°C) | 219-220 (literature) | [7] [8] |
Decomposition Temperature (°C) | >206, 235 (455°F) | [14] [15] [16] |
Water Solubility at 20°C (g/L) | 5 | [7] [11] [8] |
pH (saturated solution at 20°C) | 2-3 | [7] [8] |
Density (g/cm³) | 1.56 | [7] [16] |
Bulk Density (kg/m³) | 580-625 | [7] [15] |
Flash Point (°C) | 200 | [7] [16] |
Appearance | White crystalline powder | [1] [7] [11] |
Color | White to almost white | [7] |
Log P (octanol/water) | -4.91 (estimated) | [7] [16] |
Refractive Index (estimate) | 1.57 (estimated) | [7] |
Storage Conditions | Room temperature, dry conditions | [7] [11] |
Dissociation Step | Value | Protonation State |
---|---|---|
pKa₁ | 10.58 (25°C) | H₅DTPA → H₄DTPA⁻ + H⁺ |
pKa₂ | 8.60 (25°C) | H₄DTPA⁻ → H₃DTPA²⁻ + H⁺ |
pKa₃ | 4.33 (25°C) | H₃DTPA²⁻ → H₂DTPA³⁻ + H⁺ |
pKa₄ | 2.55 (25°C) | H₂DTPA³⁻ → HDTPA⁴⁻ + H⁺ |
pKa₅ | 1.79 (20°C) | HDTPA⁴⁻ → DTPA⁵⁻ + H⁺ |
Temperature Range (°C) | Process/Property | Reference |
---|---|---|
50-100 | Evaporation of surface water molecules | [13] |
160-270 | Thermal decomposition of organic components | [13] |
206 | Decomposition onset | [15] |
219-220 | Melting point with decomposition | [7] [8] |
235 | Decomposition temperature | [14] |
280-500 | Condensation reactions | [13] |
387-397 | Auto-ignition temperature | [15] [16] |
Irritant;Health Hazard